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Introduction
RO7196472, more accurately known as autogene cevumeran (also referred to as BNT122 or

RO7198457), represents a paradigm shift in oncology, moving away from one-size-fits-all

treatments towards a highly personalized immunotherapeutic strategy. This investigational

treatment, jointly developed by BioNTech and Genentech, is an individualized neoantigen-

specific immunotherapy (iNeST) that leverages messenger RNA (mRNA) technology to prime

the patient's immune system to recognize and eliminate cancer cells. This guide provides a

comprehensive technical overview of autogene cevumeran, including its mechanism of action,

manufacturing process, clinical trial data, and key experimental protocols.

Mechanism of Action: Harnessing the Immune
System Against Cancer
Autogene cevumeran is a therapeutic cancer vaccine designed to elicit a potent and targeted T-

cell response against tumor-specific neoantigens. These neoantigens are unique proteins that

arise from tumor-specific mutations and are therefore not present in healthy cells, making them

ideal targets for immunotherapy.

The core of the mechanism involves:
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Neoantigen Identification: The process begins with the sequencing of a patient's tumor and a

matched normal tissue sample to identify tumor-specific mutations.

In Silico Prediction: Computational algorithms are then used to predict which of these

mutations will result in neoantigens that can be effectively presented by the patient's major

histocompatibility complex (MHC) molecules and recognized by T cells. Up to 20 of the most

promising neoantigen candidates are selected for inclusion in the vaccine.

mRNA Vaccine Synthesis: A personalized mRNA vaccine is manufactured that contains the

genetic code for the selected neoantigens.

Immune Activation: Upon administration, the mRNA is taken up by antigen-presenting cells

(APCs), such as dendritic cells. These APCs then translate the mRNA into the neoantigen

proteins and present them on their surface via MHC molecules.

T-Cell Priming and Attack: This presentation activates and expands neoantigen-specific

CD4+ and CD8+ T cells. These activated T cells can then recognize and kill cancer cells that

display the same neoantigens, leading to a targeted anti-tumor immune response.
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Mechanism of action for autogene cevumeran.

Clinical Development and Efficacy Data
Autogene cevumeran is currently being evaluated in multiple clinical trials across various

cancer types, including pancreatic ductal adenocarcinoma (PDAC), colorectal cancer, and

melanoma.

Pancreatic Ductal Adenocarcinoma (PDAC)
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A Phase 1 clinical trial (NCT04161755) investigated autogene cevumeran in combination with

the anti-PD-L1 immune checkpoint inhibitor atezolizumab and standard-of-care chemotherapy

in patients with resected PDAC.

Quantitative Data from Phase 1 PDAC Trial

Parameter Responders (n=8) Non-Responders (n=8)

Median Recurrence-Free

Survival (RFS)
Not Reached 13.4 months

Patients Remaining Disease-

Free at 3-Year Follow-up
6 (75%) 1 (12.5%)

Tumor Recurrence at 3-Year

Follow-up
2 (25%) 7 (87.5%)

Data compiled from multiple sources.

In this trial, a significant T-cell response was observed in 50% of the 16 patients who received

the vaccine. These vaccine-induced T cells were shown to persist for up to three years.

Patients who mounted an immune response to the vaccine (responders) had a significantly

longer recurrence-free survival compared to those who did not (non-responders).

Colorectal Cancer
A Phase 2 clinical trial (NCT04486378) is currently evaluating the efficacy of autogene

cevumeran compared to watchful waiting in patients with resected Stage II (high risk) and

Stage III colorectal cancer who are positive for circulating tumor DNA (ctDNA). The primary

endpoint of this study is disease-free survival. The trial is expected to enroll approximately 200

patients.

Malignant Melanoma
A Phase 2 study (IMcode001; NCT03815058) assessed autogene cevumeran in combination

with the anti-PD-1 antibody pembrolizumab versus pembrolizumab alone in patients with

advanced melanoma. The combination therapy did not demonstrate a significant improvement

in the primary endpoint of progression-free survival. However, a numerical trend towards
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improved overall survival was observed in the combination arm. Importantly, the majority of

patients who received the vaccine developed neoantigen-specific immune responses, and

broader responses were associated with a trend toward improved survival.

Experimental Protocols
Neoantigen Identification and Vaccine Manufacturing
Workflow
The production of a personalized autogene cevumeran vaccine is a multi-step process that

begins with the patient's own tumor.
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Workflow for vaccine creation and delivery.
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Detailed Methodologies:

Sample Acquisition: A sample of the patient's tumor and a matched normal tissue sample

(typically blood) are collected.

Genomic and Transcriptomic Sequencing: Whole-exome and RNA sequencing are

performed on both the tumor and normal samples to identify genetic alterations specific to

the cancer cells.

Mutation Calling: Bioinformatics pipelines are used to compare the sequencing data from the

tumor and normal samples to identify somatic (non-inherited) mutations.

Neoantigen Prediction: A proprietary computational algorithm, part of BioNTech's iNeST

platform, is used to predict which of the identified mutations will result in neoantigens. This

prediction considers factors such as the predicted binding affinity of the resulting peptide to

the patient's MHC class I and class II molecules.

Neoantigen Selection: Up to 20 of the most immunogenic neoantigen candidates are

selected for inclusion in the personalized vaccine.

DNA Template Synthesis: A DNA template encoding the selected neoantigens is synthesized.

In Vitro Transcription (IVT): The DNA template is used in an in vitro transcription reaction to

produce the corresponding mRNA molecules.

mRNA Purification and Formulation: The synthesized mRNA is purified and then

encapsulated within lipid nanoparticles (LNPs). This formulation protects the mRNA from

degradation and facilitates its delivery into the patient's cells.

Quality Control and Release: The final vaccine product undergoes rigorous quality control

testing before being released for administration to the patient.

Measurement of Immune Response: ELISpot Assay
The enzyme-linked immunospot (ELISpot) assay is a highly sensitive method used to quantify

the frequency of cytokine-secreting cells at the single-cell level. In the context of autogene
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cevumeran clinical trials, it is a key method for assessing the induction of neoantigen-specific

T-cell responses.

ELISpot Protocol Outline:

Plate Coating: An ELISpot plate is coated with a capture antibody specific for the cytokine of

interest (e.g., interferon-gamma, IFN-γ), which is a key indicator of T-cell activation.

Cell Plating: Peripheral blood mononuclear cells (PBMCs) isolated from the patient's blood

are added to the wells of the coated plate.

Antigen Stimulation: The cells are stimulated with pools of peptides corresponding to the

neoantigens included in the vaccine. A negative control (no peptide) and a positive control (a

general T-cell stimulant) are also included.

Incubation: The plate is incubated to allow activated T cells to secrete the cytokine. The

secreted cytokine is captured by the antibody on the plate surface in the immediate vicinity of

the secreting cell.

Detection: After incubation, the cells are washed away. A biotinylated detection antibody

specific for a different epitope of the cytokine is added, followed by a streptavidin-enzyme

conjugate.

Spot Development: A substrate is added that is converted by the enzyme into an insoluble

colored precipitate, forming a spot at the location of each cytokine-secreting cell.

Analysis: The spots are counted using an automated ELISpot reader. The number of spots

corresponds to the number of antigen-specific T cells in the sample.

Conclusion
Autogene cevumeran (RO7196472/BNT122) represents a highly promising and innovative

approach to cancer therapy. By leveraging a patient's unique tumor mutation profile to create a

personalized mRNA vaccine, it has the potential to induce a potent and durable anti-tumor

immune response. Early clinical data, particularly in pancreatic cancer, are encouraging and

have paved the way for larger, randomized trials. The continued development and refinement
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of this and similar personalized immunotherapies hold the potential to significantly improve

outcomes for patients with a variety of cancers.

To cite this document: BenchChem. [RO7196472 (Autogene Cevumeran): A Personalized
mRNA Vaccine Approach to Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15580517#ro7196472-as-a-potential-
oncogene-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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